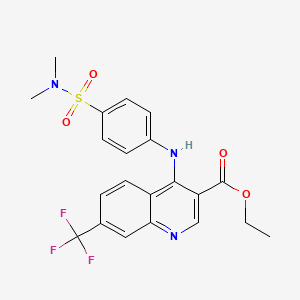

ethyl 4-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-[4-(dimethylsulfamoyl)anilino]-7-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O4S/c1-4-31-20(28)17-12-25-18-11-13(21(22,23)24)5-10-16(18)19(17)26-14-6-8-15(9-7-14)32(29,30)27(2)3/h5-12H,4H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMPJXUIAJOUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)N(C)C)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 4-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a complex quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a trifluoromethyl group and an N,N-dimethylsulfamoyl phenyl moiety. Its molecular formula is C19H18F3N3O3S, and it possesses a molecular weight of approximately 421.43 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including those similar to ethyl 4-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate. For instance, a study conducted on quinoline-derived trifluoromethyl alcohols demonstrated their effectiveness as growth inhibitors in zebrafish embryo models, indicating a promising avenue for further exploration in cancer therapeutics .

Table 1: Summary of Anticancer Studies

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. Research indicates that ethyl 4-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate exhibits significant antibacterial and antifungal activities. A study focused on the synthesis and evaluation of various quinoline derivatives found that compounds with trifluoromethyl substitutions showed enhanced antimicrobial activity compared to their non-trifluoromethyl counterparts .

Table 2: Antimicrobial Activity Results

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key enzymes involved in cellular processes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the presence of the sulfamoyl group may enhance interaction with biological targets, increasing the overall efficacy of the compound.

Case Study 1: In Vivo Efficacy

In an in vivo study evaluating the anticancer effects of a similar quinoline derivative, significant tumor regression was observed in mice treated with the compound compared to control groups. The study concluded that the compound's ability to induce apoptosis and inhibit tumor growth was significant, warranting further clinical investigation .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of several quinoline derivatives against common pathogens revealed that those with trifluoromethyl substitutions displayed superior antimicrobial activity. The study utilized both in vitro and in vivo models to confirm these findings, emphasizing the potential for development into therapeutic agents for infectious diseases .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Properties

Functional Group Impact on Properties

- Trifluoromethyl (CF₃): Present in all analogs, this group increases lipophilicity and metabolic resistance, favoring blood-brain barrier penetration and prolonged half-life.

- Hydroxyphenylamino (): The hydroxyl group facilitates hydrogen bonding, influencing crystal packing and solubility . Hydroxyl (): Enhances acidity (pKa ~8–10), making it a candidate for pH-dependent prodrug strategies.

- Halogen Substituents (): Chloro and fluoro groups improve electronegativity and membrane permeability, often correlating with antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.